3-Furyl(oxo)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJIOARABGYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364876 | |
| Record name | 3-furyl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54280-70-5 | |
| Record name | 3-furyl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Furyl Oxo Acetic Acid
Strategies for Constructing the 3-Furyl(oxo)acetic Acid Core
The fundamental challenge in synthesizing this compound lies in the precise assembly of the furan (B31954) ring substituted at the 3-position with a glyoxylic acid moiety. Various strategies have been developed to address this, ranging from the functionalization of pre-existing furan rings to the de novo construction of the heterocyclic system.
Synthesis via Furan-Based Precursors
A primary route to this compound involves the chemical modification of readily available furan-3-yl precursors. This strategy leverages established furan chemistry to introduce the desired side chain. A common starting material is 3-furaldehyde (B129913), which can be elaborated into the target molecule. nih.govsigmaaldrich.com Another key precursor is 3-acetylfuran. The acetyl group can be oxidized to the desired glyoxylic acid functionality.
A general method involves the Friedel-Crafts acylation of furan itself, although this typically yields the 2-substituted isomer as the major product due to the higher reactivity of the α-position. However, specific reaction conditions or the use of blocking groups can favor the formation of the 3-substituted intermediate. Once a suitable 3-acylfuran, such as 3-acetylfuran, is obtained, it can be converted to this compound. google.com
Multicomponent Condensation Reactions (e.g., with Meldrum's Acid and Arylglyoxals)
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted furylacetic acids in a single step. These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. A notable example is the condensation of a hydroxyl derivative, an arylglyoxal, and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). google.comchinesechemsoc.org This approach is particularly effective for creating condensed furylacetic acid systems.
The reaction mechanism typically proceeds in two stages. The initial step involves the condensation of the starting materials, often in a solvent like acetonitrile (B52724). google.comchinesechemsoc.org This is followed by an acid-catalyzed treatment, which leads to intramolecular cyclization and the formation of the furylacetic acid moiety. chinesechemsoc.orgresearchgate.net This method is valued for its atom economy and the ability to generate complex heterocyclic frameworks from simple precursors. google.comresearchgate.net While often applied to benzofuran (B130515) and furocoumarin derivatives, the underlying principles can be adapted for the synthesis of furan cores. researchgate.net
The general applicability of Meldrum's acid in MCRs stems from its high acidity and reactivity towards both electrophiles and nucleophiles, facilitating domino reactions that lead to the formation of diverse heterocyclic systems. acs.org
Oxidation-Based Approaches
Oxidation of suitable furan-based precursors is a direct method for generating the oxoacetic acid functionality. A key starting material for this approach is 3-acetylfuran. The methyl ketone group can be oxidized to the α-keto acid.
One established method for this transformation is the oxidation of an acetyl group attached to a heterocyclic ring using a mixture of an inorganic nitrite (B80452) salt, such as sodium nitrite, and acid. google.com This process has been shown to be effective for converting 2-acetylfuran (B1664036) to fur-2-ylglyoxylic acid and is applicable to the 3-isomer as well. google.com The reaction is typically performed at elevated temperatures (e.g., 60-95°C) in an acidic medium. google.com
Another approach involves the oxidation of a secondary alcohol. For instance, a 3-(1-hydroxyethyl)furan precursor can be oxidized using reagents like the Jones reagent (a mixture of chromic acid and sulfuric acid in acetone). researchgate.net While this method can be effective, it sometimes lacks selectivity, leading to side reactions if not performed under carefully controlled, mild conditions. researchgate.net More recently, catalytic oxidation systems using oxygen as a green oxidant have been developed. For example, the oxidation of 2-furyl acetic acid to 2-furylglyoxylic acid has been achieved using a tricobalt tetroxide catalyst with a 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO) cocatalyst, suggesting a potential route for the 3-isomer. google.com
Catalytic Systems and Reaction Conditions in this compound Synthesis
Catalysis is central to the modern synthesis of this compound, enabling higher efficiency, selectivity, and milder reaction conditions. Both Lewis acid and transition metal catalysts play crucial roles in key synthetic steps.
Lewis Acid Catalysis
Lewis acid catalysis is prominently used in the Friedel-Crafts acylation of furan to introduce the acyl group that serves as a precursor to the oxoacetic acid moiety. In the synthesis of hetaryl glyoxylates, a furan ring can be acylated with an oxalyl chloride derivative in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Similarly, zinc-based Lewis acids (e.g., Zn(II)) have been employed in the cycloisomerization of alkynyl ketones to form furan rings. nih.gov This highlights the role of Lewis acids in constructing the core heterocyclic structure under mild conditions. nih.gov The choice of Lewis acid can be critical for achieving the desired regioselectivity, particularly in acylating the less-reactive 3-position of the furan ring.
Table 1: Lewis Acid Catalysis in Furan Synthesis
| Catalyst | Reaction Type | Substrate Example | Product Type | Ref. |
| AlCl₃ | Friedel-Crafts Acylation | Furan, Ethyl oxalyl chloride | Furan-2-ylglyoxylate | |
| Zn(II) | Cycloisomerization | 3-Alkynyl ketones | 2,3,5-Trisubstituted furans | nih.gov |
| H₅BW₁₂O₄₀ | Condensation | Aldehyde, Meldrum's acid | Aralkylidene Meldrum's acid | mdpi.com |
Transition Metal Catalysis (e.g., Gold, Palladium, Copper)
Transition metal catalysis provides powerful and versatile tools for synthesizing furan derivatives. Palladium, gold, and copper catalysts are particularly significant in this context.
Palladium-catalyzed reactions are widely used for C-C bond formation. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can introduce functional groups to the furan core. researchgate.net More directly related to the synthesis of this compound is the palladium-catalyzed carbonylation of 3-halofurans. sioc-journal.cngoogle.com This reaction introduces a carbonyl group by using carbon monoxide (or a CO surrogate), which can then be converted to the carboxylic acid. sioc-journal.cnsioc-journal.cn For example, the alkoxycarbonylation of aryl halides is a well-established method for producing aromatic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids. google.com Palladium acetate (B1210297) is a common catalyst for such transformations. acs.org
Gold and Copper catalysis are also employed in furan synthesis. Gold catalysts (e.g., AuCl₃) can catalyze the reaction of 1,2-allenyl ketones to yield 2-substituted furan derivatives. acs.org Copper catalysts are used in Ullmann-type couplings and have been shown to catalyze the oxidative cyclization of aryl ketones with styrenes to furnish multi-aryl-substituted furans. A copper-catalyzed system has also been noted for improving the yield in the oxidation of 2-acetylfuran. dissertationtopic.net These catalytic systems offer alternative pathways to construct or functionalize the furan ring system under various conditions. researchgate.net
Table 2: Transition Metal Catalysis in Furan Ring Synthesis and Functionalization
| Metal Catalyst | Reaction Type | Substrate Example | Product Type | Ref. |
| Palladium (Pd) | Carbonylation | 3-Halofuran, CO, Alcohol | 3-Furylcarboxylate ester | sioc-journal.cn, google.com |
| Palladium (Pd) | Cycloisomerization | Allenyl ketones, CO | Bis(3-furyl)ketones | nih.gov |
| Gold (Au) | Cyclization | 1,2-Allenyl ketones | 2-Substituted furans | acs.org |
| Copper (Cu) | Oxidation Catalyst | 2-Acetylfuran | 2-Oxo-2-furan acetic acid | dissertationtopic.net |
Acid-Catalyzed Cyclization and Cleavage Reactions
The synthesis of furan rings, a core component of this compound and its derivatives, frequently employs acid-catalyzed cyclization reactions. These methods are valued for their efficiency in constructing the heterocyclic scaffold from various acyclic precursors. A prominent strategy involves the acid-catalyzed cyclodehydration of intermediates like γ-hydroxy-α,β-unsaturated ketones or their equivalents. rsc.org For instance, the use of para-toluenesulfonic acid (p-TSA) in methanol (B129727) at room temperature has been shown to effectively catalyze the heterocyclisation of tert-butyldimethylsilyl (TBS) protected γ-hydroxy-α,β-unsaturated ketones into a range of furan products. rsc.org The mechanism is believed to proceed through an in-situ deprotection of the silyl (B83357) group, followed by the catalytic dehydrative cyclisation. rsc.org
In the context of more complex fused systems containing the furylacetic acid moiety, acid catalysis plays a crucial terminal role. Multicomponent reactions involving hydroxy-aromatic compounds, arylglyoxals, and Meldrum's acid often culminate in an acid-catalyzed step. mdpi.commdpi.com A proposed mechanism suggests that after initial condensations, an acid-catalyzed cleavage of the Meldrum's acid adduct occurs, which is followed by the elimination of carbon dioxide and acetone (B3395972) to produce a γ-ketoacid intermediate. mdpi.comresearchgate.net This intermediate then undergoes a final cyclodehydration, often facilitated by refluxing in a mixture of hydrochloric and acetic acids or simply acetic acid, to yield the target furocoumarin or benzofuran acetic acid derivative. mdpi.commdpi.com This final cyclization step is critical for forming the furan ring. mdpi.comresearchgate.net The choice of acid catalyst can be significant; while acetic acid is common, stronger acids like polyphosphoric acid (PPA) are also used for the cyclization of acetal (B89532) substrates to form benzofuran cores. mdpi.comwuxiapptec.com
The efficiency of these reactions can be quite high. For example, the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid using a final acid-catalyzed cyclization step achieves a 74% yield. mdpi.com Similarly, a telescoped process for synthesizing 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, which concludes with refluxing in acetic acid, results in a 68% yield. mdpi.com
Table 1: Examples of Acid-Catalyzed Cyclization Reactions in Furan Synthesis
| Starting Materials | Catalyst/Acid | Key Transformation | Product Type | Yield | Citation |
| γ-Hydroxy-α,β-unsaturated ketones (TBS-protected) | p-Toluenesulfonic acid (p-TSA) | Dehydrative heterocyclisation | Substituted furans | Up to 98% | rsc.org |
| 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, Meldrum's acid | Acetic acid / Hydrochloric acid | Cleavage of Meldrum's acid adduct and cyclodehydration | Furocoumarin acetic acid | 74% | mdpi.com |
| 8-Hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Acetic acid (AcOH) | Intramolecular cyclization | Furoquinoline acetic acid | 68% | mdpi.com |
| Acetal Substrate (Aryl ether) | Polyphosphoric acid (PPA) | Cyclization of acetal | Benzofuran core | - | wuxiapptec.com |
| 2-(2-Carboxybenzyl)furans | Trifluoroacetic anhydride (B1165640) or Acetic anhydride/ZnCl₂ | Recyclization | Naphtho[2,3-b]furans | - | researchgate.net |
Novel Synthetic Approaches and Green Chemistry Principles
Radical Alkylation and Related Transformations
The functionalization of heterocyclic compounds through radical reactions represents a powerful and modern synthetic strategy. For furan derivatives, the electron-withdrawing nature of carbonyl groups on the ring can facilitate reactions such as alkylation. jmchemsci.com While direct radical alkylation on this compound is not extensively documented, related transformations on other heterocycles highlight the potential of these methods.
Photoinduced radical reactions offer a mild and efficient pathway for C-C bond formation. One such approach is the deconstructive alkylation using oxy-radicals generated from alcohols under visible light, which has been successfully applied to heterocycles like quinoxalinones. acs.org This method avoids harsh reagents and proceeds under mild conditions. Another relevant technique is the photoinduced radical alkylation of activated alkyl iodides with vinyl triflates, which, despite often requiring organotin compounds, leads to the formation of γ-ketoesters. acs.org
The development of green methods is a key driver in this area. Mechanochemistry, for example, has been used for the direct C-H alkylation of pyridines with alkyl halides using activated magnesium(0), demonstrating a solvent-minimized radical process. organic-chemistry.org Furthermore, trifluoroacetic acid, a versatile reagent, can serve as a solvent for atom transfer radical cyclization reactions, showcasing how reaction media can be adapted to promote radical pathways. researchgate.net These examples underscore a clear trajectory towards applying novel radical transformations for the synthesis and functionalization of complex molecules like this compound, aligning with the principles of sustainable chemistry.
Table 2: Overview of Radical Transformations Applicable to Heterocycles
| Reaction Type | Radical Source | Substrate Example | Key Features | Citation |
| Deconstructive Alkylation | Oxy-radicals from alcohols | Quinoxalinones | Visible-light mediated, mild conditions | acs.org |
| Photoinduced Alkylation | Activated alkyl iodides | Vinyl triflates | Forms γ-ketoesters | acs.org |
| Direct C-H Alkylation | Alkyl halides | Pyridines | Mechanochemically activated, solvent-minimized | organic-chemistry.org |
| Atom Transfer Radical Cyclization | - | Various | Utilizes trifluoroacetic acid as a solvent | researchgate.net |
One-Pot and Telescoped Synthetic Processes
One-pot and telescoped syntheses are cornerstones of green chemistry, enhancing efficiency by reducing intermediate purification steps, minimizing solvent waste, and saving time and resources. Several such methodologies have been developed for the synthesis of this compound and its complex derivatives.
A highly effective strategy is the two-stage telescoped process, which has been successfully applied to the synthesis of various condensed furylacetic acids. mdpi.comresearchgate.net This approach typically involves an initial multicomponent condensation of starting materials, such as a hydroxy-heterocycle, an arylglyoxal, and Meldrum's acid, in a solvent like acetonitrile. mdpi.com After the initial reaction, the solvent is removed, and a second reagent, usually an acid like acetic acid, is added to induce the final intramolecular cyclization and formation of the furylacetic acid product in a single pot. mdpi.comresearchgate.net This method has been used to produce furo[3,2-h]quinolin-3-yl acetic acid derivatives with good yields (68%). mdpi.com
Similarly, one-pot cascade methods based on multicomponent condensations have been elaborated. mdpi.com These reactions proceed through several mechanistic steps, including Michael additions and acid-catalyzed cleavage and cyclization, all within a single reaction vessel to yield complex furocoumarin structures. mdpi.comresearchgate.net The advantages of these approaches include the use of readily available starting materials, high atom economy, and simplified work-up procedures that can often avoid chromatographic purification. mdpi.commdpi.com A Chinese patent describes a one-pot method for synthesizing 2-(furan-2-yl)-2-oxoacetic acid directly from furfural (B47365) and nitromethane, achieving a high conversion rate of 88-89% under mild conditions suitable for industrial production. google.com Another green method for synthesizing 2-furylglyoxylic acid involves a two-step process in a single pot: a Friedel-Crafts reaction to produce 2-furyl acetic acid, followed by a selective oxidation using oxygen as a green oxidant. google.com
Table 3: Examples of One-Pot and Telescoped Syntheses for Furyl Acetic Acids
| Process Type | Reactants | Reagents/Catalysts | Key Steps | Yield/Conversion | Citation |
| Telescoped Process | 8-Hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Et₃N, Acetic Acid | 1. Condensation in MeCN2. Acid-catalyzed cyclization | 68% Yield | mdpi.comresearchgate.net |
| One-Pot Cascade | 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, Meldrum's acid | Et₃N, Acetic Acid | Multicomponent condensation followed by acid-catalyzed cyclization | 74% Yield | mdpi.com |
| One-Pot Synthesis | Furfural, Nitromethane | - | Two-step one-pot reaction | 88-89% Conversion | google.com |
| One-Pot Synthesis | 4-Hydroxy coumarin (B35378), Bromo-acetyl derivatives | Ammonium (B1175870) acetate, Acetic acid | Condensation and cyclization | - | semanticscholar.org |
| Green Two-Step, One-Pot | Furan, Chloroacetic acid; then O₂ | Y-type zeolite, Co₃O₄, TEMPO | 1. Friedel-Crafts alkylation2. Catalytic oxidation | >90% Yield | google.com |
Chemical Reactivity and Transformation Studies of 3 Furyl Oxo Acetic Acid
Electrophilic and Nucleophilic Reactivity of the Glyoxylic Acid Moiety
The glyoxylic acid portion of the molecule, containing both a ketone and a carboxylic acid, is highly electrophilic and serves as a key site for nucleophilic attack. This reactivity is central to many of the derivatization strategies for this compound.
The ketone carbonyl group in 3-furyl(oxo)acetic acid readily reacts with various heteroatom nucleophiles. These reactions typically involve the formation of an imine or related species, followed by the loss of a water molecule. nih.govyoutube.com
Oxime Formation: In the presence of hydroxylamine (B1172632), this compound can be converted to its corresponding oxime. This reaction is a standard method for the derivatization of ketones and aldehydes. youtube.comclockss.org
Imine Formation: Primary amines react with the ketone to form imines, also known as Schiff bases. This transformation is a fundamental process in organic chemistry. chim.it
Hydrazone Formation: Hydrazine and its derivatives react similarly to form hydrazones. nih.govyoutube.com These derivatives are often more stable than imines. youtube.com
The formation of these C=N double bonds is generally reversible and can be influenced by pH. The reaction mechanism typically involves the initial nucleophilic attack on the carbonyl carbon, followed by acid-catalyzed dehydration of the resulting tetrahedral intermediate. nih.gov
Table 1: Reactions with Heteroatom Nucleophiles
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | R-C(=O)-COOH + NH₂OH → R-C(=NOH)-COOH + H₂O |
| Primary Amine (R'-NH₂) | Imine | R-C(=O)-COOH + R'-NH₂ → R-C(=NR')-COOH + H₂O |
| Hydrazine (NH₂NH₂) | Hydrazone | R-C(=O)-COOH + NH₂NH₂ → R-C(=NNH₂)-COOH + H₂O |
(where R = 3-furyl)
The electrophilic nature of the carbonyl carbon in the glyoxylic acid moiety also makes it susceptible to attack by carbon-based nucleophiles.
Organometallic Additions: Reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents can add to the ketone carbonyl. saskoer.ca These reactions are powerful tools for forming new carbon-carbon bonds, typically leading to the formation of tertiary alcohols after an aqueous workup. saskoer.ca The high reactivity of these organometallic compounds often necessitates careful control of reaction conditions to avoid side reactions. liverpool.ac.uk
Condensation Reactions: this compound can participate in various condensation reactions. labxchange.org For example, in aldol-type condensations, an enolate can act as a nucleophile, attacking the carbonyl carbon. vanderbilt.edu Multicomponent condensation reactions involving arylglyoxals and other active methylene (B1212753) compounds have been used to synthesize complex heterocyclic systems incorporating a furylacetic acid moiety. researchgate.netmdpi.com These reactions often proceed through a cascade of steps, including Michael additions and subsequent cyclizations. mdpi.com
Transformations of the Furan (B31954) Ring System
The furan ring, an aromatic heterocycle, exhibits its own unique reactivity, allowing for transformations that complement the chemistry of the glyoxylic acid portion.
The furan ring can act as a diene in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes. nih.gov
Diels-Alder Reactions: The Diels-Alder reaction of furan derivatives can be challenging due to the aromatic stability of the furan ring. nih.gov However, reactions with highly reactive dienophiles, such as maleimides, can proceed, particularly under forcing conditions or with activation of the furan system. rsc.orgresearchgate.net The presence of an electron-withdrawing group at the 3-position, as in 3-furoic acid, can influence the reactivity and regioselectivity of these cycloadditions. nih.gov Studies have shown that 3-furoic acid can be more reactive than its 2-furoic acid isomer in Diels-Alder reactions. rsc.org The reversibility of the furan Diels-Alder reaction is a notable feature, often leading to the thermodynamically more stable exo product. masterorganicchemistry.com
Photocycloaddition of Derivatives: Furan derivatives can undergo [2+2] photocycloaddition reactions with carbonyl compounds (the Paternò-Büchi reaction) or with other alkenes. und.eduresearchgate.net These reactions lead to the formation of oxetanes or cyclobutanes, respectively. The stereoselectivity and regioselectivity of these reactions are influenced by the nature of the substituents on both the furan and the reaction partner. acs.orgscispace.com For instance, the photocycloaddition of furyl acrylic acid, a derivative, has been studied for its potential in sustainable synthesis. und.eduund.edu
The furan ring is susceptible to both oxidation and reduction, which can lead to ring-opening or saturation.
Oxidative Transformations: The furan ring is sensitive to oxidation. nih.gov Oxidation by reagents like singlet oxygen can lead to the formation of γ-hydroxybutenolides. researchgate.net In the context of atmospheric chemistry, the oxidation of substituted furans initiated by hydroxyl radicals can lead to ring-opening products, such as dicarbonyl compounds, as well as ring-retaining products like hydroxyfuranones. acs.org Cytochrome P450 enzymes can also metabolically oxidize the furan ring, often leading to a reactive cis-enedione intermediate. nih.gov
Reductive Transformations: The furan ring can be reduced under various conditions. Catalytic hydrogenation, often using a palladium catalyst, can reduce furan to tetrahydrofuran (B95107). msu.edu Reductions using lithium in ammonia (B1221849) can also be employed, though the outcome can be influenced by the presence of a proton source, which may lead to saturation and fission of the ring. publish.csiro.au More controlled reductions of 3-substituted furans to their 2,5-dihydrofuran (B41785) or tetrahydrofuran analogs have been achieved using Brønsted acid catalysis with a silane (B1218182) reducing agent. acs.org Chemoselective reduction methods have also been developed to reduce conjugated double bonds attached to a furan ring without affecting the heterocyclic core. nih.gov
Functionalization and Derivatization Strategies
The dual reactivity of this compound allows for a wide array of functionalization and derivatization strategies. The carboxylic acid group can be converted into esters, amides, or acid halides, providing further handles for modification. chim.it Silyl (B83357) groups have been used strategically to direct substitution on the furan ring and can be subsequently removed or replaced. ucalgary.ca The combination of reactions at the glyoxylic acid moiety and transformations of the furan ring enables the synthesis of a diverse range of complex molecules from this versatile starting material. rsc.org For example, multicomponent reactions have been developed to construct complex furocoumarin derivatives from arylglyoxals. mdpi.com
Esterification and Amidation Reactions
The reactivity of this compound is characterized by its two primary functional groups: the carboxylic acid and the α-keto group. These sites allow for a range of chemical transformations, including the formation of esters and amides, which are fundamental for creating diverse derivatives.
Esterification
The conversion of this compound to its corresponding esters is a common and crucial transformation. This process, known as esterification, typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The most common method is the Fischer esterification, which is a reversible reaction where the equilibrium can be driven towards the product by removing water as it forms. libretexts.org
The general reaction is as follows:
C4H3O-CO-COOH + R'OH ⇌ C4H3O-CO-COOR' + H2O
The catalyst is usually a strong acid like concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction rate can be influenced by steric hindrance; bulkier alcohols or acids react more slowly. libretexts.org For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions would yield methyl 2-(furan-3-yl)-2-oxoacetate and ethyl 2-(furan-3-yl)-2-oxoacetate, respectively. These hetaryl glyoxylates are valuable intermediates in organic synthesis. chim.it
Table 1: Examples of Esterification Reactions
| Reactant | Alcohol | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol | H₂SO₄ | Methyl 2-(furan-3-yl)-2-oxoacetate |
| This compound | Ethanol | H₂SO₄ | Ethyl 2-(furan-3-yl)-2-oxoacetate |
Note: The table provides illustrative examples based on standard esterification principles.
Amidation
Amidation of this compound involves the reaction of the carboxylic acid group with an amine to form an amide. Direct reaction with an amine requires strong heating and is often inefficient. libretexts.org A more common laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or using a coupling agent.
A two-step approach involves reacting the carboxylic acid with ammonium (B1175870) carbonate to form the ammonium salt, which is then heated to dehydrate and form the primary amide, 2-(furan-3-yl)-2-oxoacetamide. libretexts.org
2 C4H3O-CO-COOH + (NH4)₂CO₃ → 2 C4H3O-CO-COONH₄ + H₂O + CO₂
C4H3O-CO-COONH₄ (heat) → C4H3O-CO-CONH₂ + H₂O
Modern synthetic methods often employ activating agents or catalysts to facilitate the direct conversion of carboxylic acids to amides under milder conditions. libretexts.org For example, silicon-based catalysts like triarylsilanols have been identified as effective for the direct amidation of carboxylic acids with various amines. acs.org These methods avoid the need for stoichiometric activating agents and offer a more efficient route to a wide range of amides. acs.org The use of such catalysts could be applied to synthesize N-substituted amides of this compound.
Table 2: Reagents for Amidation
| Method | Reagents | Intermediate/Product Type |
|---|---|---|
| Thermal Dehydration | Amine, Heat | Amide |
| Ammonium Salt Dehydration | Ammonium Carbonate, Heat | Primary Amide libretexts.org |
| Activating Agent | DCC (Dicyclohexylcarbodiimide), Amine | Amide libretexts.org |
Selective Modifications and Side-Chain Elaborations
The structure of this compound and its derivatives, particularly the furyl glyoxylates, offers multiple sites for selective chemical modifications. The high electrophilicity of the ketone functional group makes it a primary target for various transformations, often reacting chemoselectively over the ester group. chim.it
Reactions at the Ketone Group
The α-keto group is highly reactive towards nucleophiles. This allows for a variety of modifications:
Reduction: The ketone can be selectively reduced to a hydroxyl group, yielding α-hydroxy esters, without affecting the furan ring or the ester functionality. chim.it
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols.
Condensations: The ketone can undergo condensation reactions with various nucleophiles. For example, it can react with hydroxylamine to form oximes or with hydrazines to form hydrazones. chim.it
Modifications of the Furan Ring
The furan ring itself can be a site for modification, although its aromaticity makes it less reactive than the keto group.
Aza-Achmatowicz Reaction: Furans can be transformed into functionalized piperidinones via oxidative rearrangement. ru.nl While this reaction is typically performed on furfuryl alcohols or amines, the principle of using the furan ring as a precursor to a different heterocyclic system is a key strategy in synthetic chemistry. ru.nl For example, treatment of a furan derivative with an oxidizing agent like m-CPBA can lead to a rearranged pyranone structure, which can be further elaborated. ru.nl
Hydrogenation: The furan ring can be hydrogenated to a tetrahydrofuran ring, though this often requires specific catalysts and conditions to avoid side reactions. acs.org
Side-Chain Elaborations
The acetic acid side chain, particularly after conversion to an ester, provides a handle for further elaborations. A key strategy involves reactions that build upon the carbon skeleton adjacent to the furan ring. For instance, the synthesis of various thiazolidinone derivatives often starts from an acetic acid moiety attached to a heterocyclic core, showcasing how this functional group is used as a starting point for building more complex structures with specific biological activities. researchgate.netnih.gov Multicomponent reactions involving arylglyoxals and Meldrum's acid have been used to synthesize condensed furylacetic acids, demonstrating a sophisticated approach to side-chain elaboration. researchgate.net
Table 3: Selective Modification Strategies
| Reaction Type | Target Site | Reagents/Conditions | Resulting Structure | Ref. |
|---|---|---|---|---|
| Reduction | Ketone | NaBH₄ | α-Hydroxy ester | chim.it |
| Oximation | Ketone | H₂NOH | Oxime | chim.it |
| Oxidative Rearrangement | Furan Ring | m-CPBA, NBS | Piperidinone/Pyranone | ru.nl |
| Hydrogenation | Furan Ring | Pd/C, H₂ | Tetrahydrofuran derivative | acs.org |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-Furyl(oxo)acetic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise arrangement of atoms and their chemical environments within the molecule are mapped out.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical structure. In deuterated solvents like DMSO-d₆ or CDCl₃, the characteristic signals for the furan (B31954) ring protons and carbons, as well as those for the oxoacetic acid moiety, are observed at specific chemical shifts (δ), measured in parts per million (ppm). sigmaaldrich.comcarlroth.comabdn.ac.uk
The ¹H NMR spectrum of a related compound, 2-(Furan-2-yl)-2-oxoacetic acid, in CDCl₃ shows distinct peaks for the furan protons. rsc.org For instance, signals can be observed around δ 8.18 (d, J = 3.7 Hz, 1H), δ 7.87 (d, J = 1.0 Hz, 1H), and δ 6.71 (dd, J = 3.7, 1.6 Hz, 1H), corresponding to the protons on the furan ring. rsc.org The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.
In the ¹³C NMR spectrum, the carbonyl carbons of the ketone and carboxylic acid functionalities are particularly noteworthy, resonating at low field (high ppm values) due to their electron-deshielded nature. For a similar furan-containing oxoacetic acid, ¹³C NMR peaks in CDCl₃ were reported at δ 175.2, 159.4, 140.3, 140.0, 136.1, and 129.3. rsc.org These shifts correspond to the carbons of the carboxylic acid, the ketone, and the furan ring.
Interactive Data Table: Representative NMR Chemical Shifts for Furan-Oxoacetic Acid Derivatives
| Nucleus | Functional Group | Chemical Shift Range (δ, ppm) | Solvent |
| ¹H | Furan Protons | 6.70 - 8.60 | CDCl₃, DMSO-d₆ |
| ¹H | Carboxylic Acid Proton | 9.0 - 13.0 (broad) | DMSO-d₆ |
| ¹³C | Carbonyl (Ketone) | ~175 - 184 | CDCl₃ |
| ¹³C | Carbonyl (Carboxylic Acid) | ~159 - 162 | CDCl₃ |
| ¹³C | Furan Carbons | ~110 - 150 | CDCl₃ |
Note: Chemical shifts are dependent on solvent and concentration. The data presented is a representative range based on related structures.
Two-Dimensional NMR Techniques (e.g., HMBC)
To further solidify the structural assignment, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity between the furan ring and the oxoacetic acid side chain. mdpi.com For example, key HMBC correlations would be observed between the furan ring protons and the carbonyl carbon of the keto group, as well as the carbon atoms within the furan ring itself, unequivocally establishing the substitution pattern. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, and for gaining insight into its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. measurlabs.com For a compound like this compound (C₆H₄O₄), the calculated exact mass is 140.0110 Da. alfa-chemistry.comlgcstandards.com HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, can confirm this mass with high precision, often to within a few parts per million, which is a key step in verifying the compound's identity. mdpi.commeasurlabs.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. shimadzu.co.krjfda-online.com This technique is particularly useful for analyzing the purity of this compound and for studying its behavior in solution. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows the intact molecule to be ionized, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻. mdpi.comacs.org The resulting mass-to-charge ratio (m/z) is then detected. ESI-MS can also provide fragmentation data, which can be used to further confirm the structure of the molecule. thermofisher.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is particularly adept at identifying the various carbonyl groups within this compound. The spectrum would be expected to show strong absorption bands characteristic of the C=O stretching vibrations. For a similar compound, IR (KBr) peaks were observed at 1702 cm⁻¹ and 1673 cm⁻¹, corresponding to the carbonyl groups. rsc.org Additionally, a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. Furan ring vibrations, including C-O-C stretching, typically appear in the fingerprint region of the spectrum, around 1290–1300 cm⁻¹.
Raman spectroscopy offers complementary information. While also sensitive to carbonyl vibrations, it is often particularly useful for identifying non-polar bonds and symmetric vibrations. For instance, in a study of acetic acid, a characteristic Raman signal was observed at 891 cm⁻¹. researching.cn Raman spectroscopy can be used to monitor reactions and confirm the presence of the furan ring structure. researching.cn
Interactive Data Table: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 | IR |
| Carbonyl C=O (Acid) | Stretch | ~1732 | IR |
| Carbonyl C=O (Ketone) | Stretch | ~1670 - 1700 | IR |
| Furan Ring C-O-C | Stretch | 1290 - 1300 | IR |
| Furan Ring | Ring Vibrations | Various | IR, Raman |
Characteristic Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. google.comsigmaaldrich.com The structure of this compound contains a carboxylic acid, an α-keto group, and a furan ring, each with distinct vibrational modes.
The carboxylic acid functional group is characterized by a very strong and notably broad O-H stretching vibration, which typically appears in the wide range of 2500-3300 cm⁻¹. rsc.org This broadening is a result of intermolecular hydrogen bonding. thsci.com Simultaneously, the carboxylic acid C=O stretch gives rise to a strong, sharp absorption band, generally found around 1710-1780 cm⁻¹. nih.govrsc.org The presence of the adjacent α-keto group and conjugation with the furan ring can influence the exact position of this peak. rsc.org The C-O stretching vibration of the carboxylic acid also produces a medium to strong band in the 1210-1320 cm⁻¹ region. rsc.org
The α-keto C=O group presents a strong absorption band in the 1680-1750 cm⁻¹ region. thsci.comnih.gov This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened or complex band.
The furan ring itself contributes to the spectrum with several characteristic peaks. The C-H stretching vibrations of the aromatic furan ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nih.gov Aromatic C=C stretching vibrations within the ring give rise to absorptions in the 1600-1400 cm⁻¹ range. nih.gov Furthermore, the C-O-C stretching of the furan ether linkage is anticipated to show a peak, often in the 1290–1300 cm⁻¹ region. alfa-chemistry.com
While Raman spectroscopy data is less commonly reported, it can provide complementary information, particularly for the C=C and C=O bonds which often yield strong Raman signals. google.com
The following table summarizes the expected characteristic vibrational frequencies for this compound based on its constituent functional groups.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1780 | Strong, Sharp |
| α-Keto | C=O Stretch | 1680 - 1750 | Strong, Sharp |
| Furan Ring | =C-H Stretch | 3000 - 3100 | Medium to Weak |
| Furan Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium to Strong |
| Furan Ring | C-O-C Stretch | ~1290 - 1300 | Medium |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction mixtures, monitoring reaction progress, and assessing its purity. wvu.edu
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used to monitor the progress of organic reactions. orgchemboulder.com In the synthesis of this compound or its derivatives, TLC on silica (B1680970) gel plates can effectively track the consumption of starting materials and the formation of the product. rsc.org
A small amount of the reaction mixture is spotted on the TLC plate, which is then developed in a chamber containing an appropriate solvent system (mobile phase). orgchemboulder.com The choice of eluent is critical; a common approach involves using a mixture of a relatively non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). wvu.edu The polarity of the solvent mixture can be adjusted to achieve optimal separation. wvu.edu For instance, eluent systems like dichloromethane/ethyl acetate have been used for monitoring reactions of related heterocyclic compounds. google.com Given the polarity of this compound due to its carboxylic acid group, adding a small amount of acetic acid to the mobile phase can improve the spot shape and prevent streaking. orgchemboulder.com
After development, the separated components are visualized, typically under UV light, which reveals the spots of UV-active compounds like the furan-containing product. By comparing the spot corresponding to the product with that of the starting materials, chemists can qualitatively assess the reaction's progression and determine its endpoint. orgchemboulder.com
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is the method of choice for the precise analysis and purification of α-keto acids, including this compound. nih.govnih.gov HPLC methods offer high resolution and sensitivity for determining the purity of the compound and for isolating it from byproducts. researchgate.net
The most common mode for analyzing organic acids is reversed-phase HPLC (RP-HPLC). core.ac.uk This typically involves a non-polar stationary phase, such as a C18 column (octadecylsilane bonded to silica), and a polar mobile phase. google.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). core.ac.ukgoogle.com To ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape, the mobile phase is usually acidified using additives like phosphoric acid, formic acid, or trifluoroacetic acid (TFA). core.ac.uksielc.com
Detection is commonly performed using a UV detector, as the furan ring and carbonyl groups in this compound absorb UV light. core.ac.uk A detection wavelength around 210 nm is often used for organic acids, though the specific chromophores in the molecule may allow for detection at other wavelengths as well. google.com For highly sensitive analysis, the α-keto acid can be derivatized prior to injection to create a fluorescent product, which can then be detected with a fluorescence detector, lowering detection limits significantly. sigmaaldrich.comrsc.org HPLC is used to monitor reaction byproducts and can be scaled up for preparative purification. google.com
Below is a table outlining typical conditions for the HPLC analysis of α-keto acids.
| Parameter | Description | Typical Setting |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | N/A |
| Column | Octadecylsilane bonded to silica | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffered aqueous solution with organic modifier | A: Phosphate buffer or dilute formic/acetic acid in waterB: Acetonitrile or Methanol |
| Elution | Isocratic or Gradient | Gradient elution often used for complex mixtures |
| Flow Rate | Rate at which mobile phase passes through the column | 1.0 - 1.5 mL/min |
| Detection | Ultraviolet (UV) or Fluorescence (with derivatization) | UV at ~210 nm |
| Column Temp. | Maintained for reproducibility | 20 - 30 °C |
Other Analytical Methods for Comprehensive Characterization
Beyond spectroscopy and chromatography, other analytical methods provide crucial information about the elemental composition and thermal stability of this compound.
Elemental Analysis
Elemental analysis is a standard procedure used to determine the mass percentages of carbon, hydrogen, and oxygen in a pure organic compound. This technique is fundamental for confirming that the synthesized compound has the correct empirical and molecular formula. The molecular formula for this compound is C₇H₆O₄, with a molecular weight of 154.12 g/mol . nih.gov
The experimentally determined percentages of C, H, and O are compared against the calculated theoretical values. A close match between the found and calculated values provides strong evidence for the compound's identity and purity. This analysis was a standard procedure for characterizing new furan derivatives in research. acs.org
The theoretical elemental composition is detailed in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 54.56% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.92% |
| Oxygen | O | 15.999 | 4 | 63.996 | 41.52% |
| Total | C₇H₆O₄ | N/A | N/A | 154.121 | 100.00% |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. scribd.comeltra.com This method is used to determine the thermal stability of a material and to study its decomposition profile. scribd.com For a compound like this compound, TGA can reveal the temperature at which it begins to decompose.
The analysis involves heating a small amount of the sample on a high-precision balance inside a furnace and recording the weight loss. eltra.com The resulting TGA curve plots the percentage of weight loss against temperature. Significant weight loss events correspond to processes like dehydration or decomposition. scribd.com
Computational Chemistry and Theoretical Investigations of 3 Furyl Oxo Acetic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to their lowest energy state, thus predicting stable conformations. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can determine key structural parameters. tandfonline.com
The optimized geometry reveals the planarity of the furan (B31954) ring, a characteristic feature of this aromatic heterocycle. The bond lengths and angles of the side chain are influenced by the electronic effects of the furan ring and the carboxylic acid group. For instance, the C=O bonds within the oxo and carboxylic acid groups are predicted to have lengths typical for double bonds, while the C-O bonds show lengths intermediate between single and double bonds due to resonance. tandfonline.com The stability of the molecule is confirmed by the absence of imaginary frequencies in vibrational analysis calculations, indicating that the optimized structure corresponds to a true energy minimum. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Furan-based Carboxylic Acid Structure Note: This data is representative of the class of compounds and illustrates typical values obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Lengths (Å) | C=O (carbonyl) | 1.208 |
| C-O (ether) | 1.365 | |
| C-C (ring) | 1.425 | |
| C-C (side chain) | 1.485 | |
| O-H (acid) | 0.970 | |
| Bond Angles (º) | C-O-C (ether) | 106.5 |
| O=C-C | 124.5 | |
| C-C-O (acid) | 112.0 | |
| C-O-H (acid) | 105.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. tandfonline.commdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap indicates a molecule is more reactive. acs.org For furan derivatives, the HOMO is typically distributed over the furan ring, highlighting its electron-rich, aromatic character. The LUMO is often localized on the electron-withdrawing side chain. scifiniti.com In 3-Furyl(oxo)acetic acid, the HOMO is expected to be located on the furan ring, while the LUMO would be centered on the α-keto-acid substituent. mdpi.com
Table 2: Representative Frontier Molecular Orbital Properties Note: The values are based on studies of analogous furan derivatives like 5-hydroxymethylfurfural (B1680220) and serve as an illustrative example. tandfonline.com
| Parameter | Energy (eV) |
| HOMO Energy | -7.1847 |
| LUMO Energy | -2.2631 |
| HOMO-LUMO Gap (ΔE) | 4.9216 |
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netdntb.gov.ua These interactions stabilize the molecule, and their stabilization energy (E(2)) quantifies the strength of the interaction.
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions Note: This table illustrates typical high-energy interactions found in furan derivatives.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O (ether) | π(C=C) | 20.5 |
| LP(2) O (carbonyl) | π(C=O) | 35.2 |
| π(C=C) | π*(C=O) | 15.8 |
Chemical Reactivity Descriptors and Reactive Site Prediction
Beyond FMO analysis, a range of chemical reactivity descriptors derived from DFT can predict how a molecule will behave in a chemical reaction. These descriptors help identify the most reactive sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict reactive sites for electrophilic and nucleophilic attacks. tandfonline.com It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions.
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the carbonyl and carboxyl groups, making them the primary sites for electrophilic attack. The most positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, identifying it as the site for nucleophilic attack or deprotonation. tandfonline.com
Global and Local Chemical Reactivity Parameters
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. rroij.com
Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A higher value indicates a stronger electrophile. rroij.com
These parameters provide a comprehensive profile of the molecule's reactivity, complementing the visual insights from MEP maps. researchgate.net
Table 4: Representative Global Chemical Reactivity Parameters Note: These values are calculated from the representative FMO energies in Table 2.
| Reactivity Descriptor | Formula | Calculated Value (eV) |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.4608 |
| Chemical Softness (S) | 1 / η | 0.4064 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.7239 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.5385 |
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting various spectroscopic parameters, which can then be correlated with experimental findings to validate both the theoretical models and the experimental data.
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and conformational analysis of molecules like this compound. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR isotropic shielding constants. researchgate.netnih.govmdpi.com These shielding constants are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com
Density Functional Theory (DFT) calculations, often employing hybrid functionals such as B3LYP or mPW1PW91 with appropriate basis sets (e.g., 6-31G(d), 6-31+G**, 6-311++G(d,p)), are commonly used for geometry optimization prior to GIAO calculations. nih.govnih.govnih.gov The accuracy of the predicted chemical shifts can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com
For complex molecules, a multi-standard approach might be employed to improve the accuracy of predicted 13C NMR shifts. conicet.gov.ar This involves using different reference standards for sp3, sp2, and sp hybridized carbons. conicet.gov.ar The correlation between calculated and experimental chemical shifts is often evaluated using statistical metrics like the Corrected Mean Absolute Error (CMAE) and the DP4+ probability, which helps in assigning the correct structure or conformation. nih.gov
Table 1: Predicted NMR Chemical Shifts for a Hypothetical Analog of this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 165.2 | 164.8 |
| C2 | 188.5 | 187.9 |
| C3 | 145.8 | 145.5 |
| C4 | 112.3 | 112.1 |
| C5 | 148.1 | 147.9 |
| H1 (on C4) | 6.8 | 6.7 |
| H2 (on C5) | 7.5 | 7.4 |
Note: This table is illustrative and based on general principles of NMR prediction. Actual values for this compound would require specific calculations.
Vibrational Frequency Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. mt.com Computational methods, particularly DFT, are extensively used to calculate these vibrational frequencies. nih.govnih.gov The B3LYP functional with basis sets like 6-311++G(d,p) is a common choice for these calculations. nih.govacs.org
Theoretical calculations often overestimate experimental vibrational frequencies due to the neglect of anharmonicity and the use of a simplified theoretical model. acs.org To improve the agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. acs.org The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsion. nih.gov
The analysis of the vibrational spectra of related compounds, such as acetic acid and its derivatives, can provide valuable insights into the expected frequencies for this compound. nih.govrasayanjournal.co.in For instance, the characteristic C=O and O-H stretching frequencies of the carboxylic acid group are expected to be prominent features in the spectrum.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in an Acetic Acid Analog
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (Raman) |
| O-H Stretch | 3450 | 3465 | - |
| C=O Stretch | 1715 | 1720 | 1718 |
| C-O Stretch | 1280 | 1285 | 1282 |
| CH₃ Deformation | 1450 | 1456 | 1438 |
Note: This table is illustrative. Specific values for this compound would require dedicated computational and experimental work.
Electronic Absorption Spectra (e.g., Time-Dependent DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsfasu.eduu-pec.fr This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. mdpi.comresearchgate.net
The choice of functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP and CAM-B3LYP, along with basis sets such as 6-311+G(d,p), have been shown to provide good agreement with experimental UV-Vis spectra for various organic compounds. researchgate.netmdpi.com Solvent effects can also be incorporated into TD-DFT calculations to better mimic experimental conditions. mdpi.com
The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the transitions (e.g., π→π* or n→π*). researchgate.netresearchgate.net This information is valuable for understanding the photophysical properties of this compound.
Table 3: Predicted Electronic Transitions for a Furan-Containing Compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 240 | 0.35 | HOMO-1 → LUMO |
| S₀ → S₃ | 210 | 0.08 | HOMO → LUMO+1 |
Note: This table is for illustrative purposes. Actual data for this compound would be subject to specific TD-DFT calculations.
Advanced Computational Modeling Techniques
Beyond spectroscopic predictions, advanced computational techniques offer deeper insights into the dynamic behavior and bonding characteristics of this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and intermolecular interactions of this compound. mdpi.comresearchgate.net
MD simulations can be used to investigate the stability of different conformers of the molecule, the structure of its hydration shell, and its behavior in different solvents. researchgate.net For instance, simulations could reveal whether the cyclic dimer structure, common for carboxylic acids in the gas phase, is maintained in an aqueous solution. researchgate.net Such studies are crucial for understanding the behavior of the molecule in biological or chemical environments.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. wiley-vch.deias.ac.in QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de
By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—QTAIM can characterize the nature of the chemical bonds in this compound. ias.ac.in The values of the electron density, its Laplacian, and the energy densities at the BCPs can distinguish between covalent, ionic, and hydrogen bonds. ias.ac.in This analysis can provide a detailed picture of the bonding within the furan ring, the carboxylic acid group, and any intramolecular interactions. QTAIM can also be used to study intermolecular interactions, such as hydrogen bonding in dimers or solvated structures. researchgate.net
Applications of 3 Furyl Oxo Acetic Acid in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
3-Furyl(oxo)acetic acid, also known as 3-furylglyoxylic acid, is a highly reactive and versatile organic compound. Its unique structure, featuring a furan (B31954) ring directly attached to an α-keto acid moiety, makes it a valuable precursor in the synthesis of a wide array of complex organic molecules. This section explores its pivotal role as a building block in the creation of furan-containing heterocycles, pharmaceutical intermediates, and advanced organic frameworks.
Precursor for Complex Furan-Containing Heterocycles
The inherent reactivity of the α-oxoester group in this compound and its derivatives allows for its participation in numerous chemical transformations to construct complex heterocyclic systems. chim.it The carbonyl group's electrophilicity makes it susceptible to attack by various nucleophiles, initiating a cascade of reactions that lead to the formation of new rings.
One notable application is in multicomponent reactions for the synthesis of furocoumarin derivatives. mdpi.comresearchgate.net For instance, the condensation of a hydroxycoumarin, an arylglyoxal (derived from the corresponding glyoxylic acid), and Meldrum's acid can produce complex furo[2,3-f]chromen-3-yl)acetic acid derivatives. mdpi.com This reaction proceeds through a series of steps including a Michael addition and an acid-catalyzed cyclodehydration to form the furan ring fused to the coumarin (B35378) core. mdpi.com
Furthermore, derivatives of furylglyoxylates are instrumental in various cyclization reactions. These include the Paal-Knorr synthesis for furans and pyrroles, the Fischer indole (B1671886) synthesis, and various cycloaddition reactions. chim.it The ability of the α-oxoester functionality to participate in [4+2] cycloadditions with binucleophiles like 1,2-diamines further highlights its utility in building diverse heterocyclic scaffolds. chim.it Rhodium-catalyzed cyclization/Diels-Alder sequences involving related diazo compounds also provide a pathway to complex furo[3,4-c]furans and other polyheterocyclic systems. acs.org
The following table summarizes key reactions where furylglyoxylic acid derivatives act as precursors to furan-containing heterocycles.
| Reaction Type | Reactants | Product Type | Ref. |
| Multicomponent Condensation | Hydroxycoumarin, Arylglyoxal, Meldrum's Acid | Furocoumarin derivatives | mdpi.comresearchgate.net |
| Paal-Knorr Synthesis | Amine/Ammonia (B1221849) | Substituted Pyrroles | chim.it |
| Fischer Indole Synthesis | Phenylhydrazine | Indole derivatives | chim.it |
| [4+2] Cycloaddition | 1,2-Diamines | Fused Pyrazine derivatives | chim.it |
| Rhodium-Catalyzed Cyclization | Diazo compounds | Furo[3,4-c]furans | acs.org |
Synthesis of Pharmaceutical Intermediates and Lead Compounds
The furan nucleus is a common motif in many biologically active compounds and pharmaceuticals. Consequently, this compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates and lead compounds. chim.itguidechem.com Its derivatives are employed in the construction of molecules with potential therapeutic applications, including antiviral and anticancer agents. amazonaws.comgoogle.com
For example, azaindoleoxoacetic piperazine (B1678402) derivatives, which have shown antiviral activity, particularly against HIV, can be synthesized using methodologies that involve precursors structurally related to this compound. google.com The core α-oxoacetic acid moiety is a key component that is incorporated into the final drug-like molecule. google.com
The versatility of furylglyoxylic acid and its esters in organic synthesis allows for the introduction of the furan ring into larger, more complex molecules. chim.it This is often a key step in the total synthesis of natural products or in the generation of libraries of compounds for drug discovery screening. The ability to modify both the furan ring and the keto-acid functionality provides a route to a wide range of structural analogs for structure-activity relationship (SAR) studies.
Construction of Advanced Organic Frameworks
While the primary applications of this compound are in the synthesis of discrete molecules, the reactive nature of its functional groups also suggests potential for its use in the construction of larger, ordered structures like metal-organic frameworks (MOFs) or other supramolecular assemblies. The carboxylic acid group can act as a linker to coordinate with metal ions, a fundamental interaction in the formation of MOFs. The furan ring and the ketone group offer additional sites for modification and secondary interactions that could influence the final topology and properties of the framework. Research in this specific area is still emerging, but the principles of coordination chemistry suggest that this compound and its derivatives are promising candidates for the design of novel porous materials. biomall.in
Derivatives with Specific Chemical Functions and Structure-Activity Relationships
The strategic modification of the this compound scaffold allows for the development of derivatives with tailored chemical functions and the exploration of structure-activity relationships (SAR). By altering substituents on the furan ring or transforming the keto-acid group, chemists can fine-tune the electronic and steric properties of the molecule to achieve specific biological or material properties.
Design and Synthesis of α-Keto Oxazole (B20620) Inhibitors
A significant application of α-keto acids, including those with heterocyclic cores, is in the design of enzyme inhibitors. The α-keto acid functionality can mimic the transition state of substrate hydrolysis or act as a warhead that covalently modifies an enzyme's active site. In the context of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation, α-keto oxazoles have emerged as potent inhibitors. nih.gov
The synthesis of these inhibitors often involves the coupling of a heterocyclic α-keto acid derivative with an appropriate amine or other nucleophile. While the direct use of this compound is not explicitly detailed in this specific context, the synthetic strategies employed for α-keto oxazoles are highly relevant. nih.gov For instance, an oxazole ring can be functionalized with an α-keto group, and SAR studies can be performed by varying the substituents on the oxazole and the side chain attached to the keto group. nih.gov This systematic modification allows for the optimization of inhibitory potency and selectivity. The electrophilic nature of the α-keto carbonyl is crucial for the inhibitory activity, as its reactivity towards nucleophilic residues in the enzyme's active site is a key aspect of the inhibition mechanism. nih.gov
Preparation of Furocoumarin Derivatives
Furocoumarins are a class of naturally occurring compounds known for their photosensitizing properties and are used in therapies for skin disorders. mdpi.comamazonaws.com this compound derivatives are valuable precursors for the synthesis of these important heterocyclic systems.
A modern and efficient method for preparing furocoumarin derivatives involves a one-pot, multicomponent reaction. mdpi.comresearchgate.net This approach often utilizes a hydroxycoumarin, an arylglyoxal (which can be prepared from the corresponding glyoxylic acid), and a reactive methylene (B1212753) compound like Meldrum's acid. mdpi.com The reaction proceeds through a cascade of transformations, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to build the furan ring onto the coumarin backbone. mdpi.com
The following table outlines a generalized synthetic scheme for furocoumarin derivatives starting from components related to this compound.
| Step | Description | Key Intermediates |
| 1 | Condensation of arylglyoxal and Meldrum's acid | Knoevenagel adduct |
| 2 | Michael addition of hydroxycoumarin | Adduct of all three components |
| 3 | Acid-catalyzed cyclization and decarboxylation | Furocoumarin acetic acid derivative |
This synthetic strategy allows for the creation of a library of furocoumarin derivatives by varying the substituents on the starting materials, which is crucial for studying their biological activities and structure-activity relationships. amazonaws.com
Synthesis of Rhodanine-Furan Conjugates
The furan nucleus, a core component of this compound, serves as a crucial building block in the synthesis of complex heterocyclic systems with significant biological activity. One prominent application is the synthesis of rhodanine-furan conjugates. These syntheses typically involve the Knoevenagel condensation of a furan derivative, usually a furan aldehyde, with a rhodanine (B49660) or a rhodanine-3-acetic acid derivative. growingscience.com The reaction is generally catalyzed by a base and results in the formation of a 5-furfurylidene rhodanine structure. growingscience.com
The process facilitates the creation of a diverse library of compounds by varying the substituents on both the furan and rhodanine rings. For instance, research has demonstrated the synthesis of two series of furan derivatives bearing a rhodanine moiety. researchgate.net The reaction of rhodanine-3-acetic acid with various substituted 5-phenyl-2-furaldehydes in the presence of a catalyst like piperidine (B6355638) yields the corresponding (Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives. researchgate.net
Detailed research findings have shown that many of these rhodanine-furan conjugates exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds are in the range of 2–16 μg/mL. researchgate.net
Table 1: Examples of Synthesized Rhodanine-Furan Conjugates and Their Antibacterial Activity
| Compound ID | Substituent on Furan Ring | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| 4l | 4-Trifluoromethylphenyl | Multidrug-Resistant S. aureus (MRSA) | 2 or 4 | researchgate.net |
| 5a | Phenyl | Staphylococcus aureus | 2 | researchgate.net |
| Generic | 5-(4-chlorophenyl) | Human Leukemia Cells (HL-60) | IC₅₀ values reported | growingscience.com |
Other Derivatives with Potential for Biochemical or Chemical Interactions
Beyond the well-studied rhodanine conjugates, the this compound scaffold is a precursor to a variety of other derivatives with potential for significant biochemical and chemical interactions. The inherent reactivity of the furan ring, the α-keto acid moiety, and the potential for substitution allows for extensive chemical modification, leading to compounds with diverse biological targets.
Enzyme Inhibitors: Derivatives have been designed as specific enzyme inhibitors. For example, modifying the furan and rhodanine components has led to potent inhibitors of protein tyrosine phosphatase PRL-3, which is implicated in cancer metastasis. nih.gov One such benzylidene rhodanine derivative demonstrated an IC₅₀ value of 0.9 μM in vitro. nih.gov Other research has focused on developing rhodanine-based 4-(furan-2-yl)benzoic acids as effective inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. bioorganica.com.ua
Anticancer Agents: The furan nucleus is a component of many compounds designed as anticancer agents. nih.gov Hybrids incorporating other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole, onto a furan scaffold have been synthesized and investigated for their anticancer properties. scispace.com These molecular hybridization strategies aim to create novel leads with enhanced bioactivity.
Peptide and Acrylamide (B121943) Derivatives: The furan ring can be incorporated into more complex structures like peptides. N-(3-(2-furyl)acryloyl)-L-phenylalanyl-glycyl-glycine is a synthetic peptide derivative whose structure suggests potential interactions with biological targets. cymitquimica.com The furan-acrylamide portion of such molecules is also noted for its chemical reactivity, potentially participating in Michael addition reactions. cymitquimica.com
Halogenated Derivatives: The introduction of halogens, such as chlorine, onto the furan ring can significantly alter the molecule's reactivity and biological profile. solubilityofthings.com Compounds like 2-(2-chloro-5-oxo-2-furyl)acetic acid are studied for their potential as pharmacophores in medicinal chemistry, with applications in developing new anticancer drugs and antibiotics. solubilityofthings.com
Table 2: Selected this compound Derivatives and Their Potential Interactions
| Derivative Class | Example Compound/Structure | Potential Interaction/Application | Reference |
| Enzyme Inhibitor | Benzylidene rhodanine derivative | Inhibition of PRL-3 phosphatase (anticancer) | nih.gov |
| Enzyme Inhibitor | Rhodanine-based 4-(furan-2-yl)benzoic acid | Inhibition of xanthine oxidase (anti-gout) | bioorganica.com.ua |
| Heterocyclic Hybrid | Furan-thiadiazole conjugates | Anticancer activity | scispace.com |
| Peptide Conjugate | N-(3-(2-furyl)acryloyl)-L-phenylalanyl-glycyl-glycine | Biochemical probe, drug design | cymitquimica.com |
| Halogenated Furan | 2-(2-chloro-5-oxo-2-furyl)acetic acid | Pharmacophore for anticancer and antibiotic agents | solubilityofthings.com |
Potential in Polymer Science and Functional Materials
The chemical structure of this compound and its derivatives offers significant potential for applications in polymer science and the development of functional materials. This potential stems from the reactivity of its core functional groups: the furan ring and the carboxylic acid.
The furan ring is a particularly valuable moiety in materials science due to its ability to participate in reversible Diels-Alder reactions. This cycloaddition reaction, typically with a dienophile like maleimide, can be used to form cross-linked polymer networks. The reversible nature of this bond, which can be cleaved with heat and reformed upon cooling, allows for the creation of "smart" materials, such as self-healing polymers and recyclable thermosets. While direct polymerization of this compound is not widely documented, its furan core is analogous to the furan monomers used in these advanced material applications.
Furthermore, derivatives containing polymerizable groups can be synthesized. For example, furan-containing acrylamide structures are recognized for their potential to undergo polymerization through Michael addition reactions, creating novel polymers with unique properties. cymitquimica.com
The carboxylic acid group provides another handle for polymerization. It can react with diols or diamines through condensation polymerization to form polyesters and polyamides, respectively. Incorporating the furan ring into the backbone of these polymers could impart specific thermal, mechanical, or functional properties to the resulting material. The combination of the furan's Diels-Alder reactivity with a polyester (B1180765) or polyamide backbone could lead to the development of multifunctional materials with both structural integrity and dynamic, reversible characteristics.
Enzymatic Transformations and Biocatalysis Involving 3 Furyl Oxo Acetic Acid and Its Derivatives
Biocatalytic Approaches in Furan (B31954) Carboxylic Acid Production
The biocatalytic synthesis of furan carboxylic acids from corresponding aldehydes is a well-established strategy, primarily leveraging the high selectivity and mild reaction conditions offered by enzymes. These approaches can be broadly categorized into methods using isolated enzymes and those employing whole-cell systems.
Enzyme-Mediated Oxidation of Furan Aldehydes
The direct oxidation of furan aldehydes to their corresponding carboxylic acids is efficiently catalyzed by various oxidoreductases, particularly aldehyde dehydrogenases (ALDHs). These enzymes offer a green alternative to chemical oxidation methods, which often require harsh conditions and may suffer from low selectivity. While specific studies on the enzymatic oxidation of 3-furaldehyde (B129913) to 3-furancarboxylic acid, a potential precursor to 3-Furyl(oxo)acetic acid, are not extensively documented, the broad substrate specificity of many ALDHs suggests their potential applicability. For instance, recombinant Escherichia coli cells expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) have been successfully used for the biocatalytic synthesis of various furan carboxylic acids from their corresponding aldehydes. Similarly, vanillin (B372448) dehydrogenases have also demonstrated efficacy in the oxidation of furan aldehydes. The primary challenge in these systems often lies in the regeneration of cofactors, such as NAD⁺, which is crucial for the catalytic cycle of dehydrogenases.
Whole-Cell Biotransformations
Whole-cell biotransformations provide an attractive alternative to using isolated enzymes, as they contain the necessary enzymes and cofactor regeneration systems within a cellular environment. This approach circumvents the need for costly enzyme purification and external cofactor addition. Several microbial strains, including species of Pseudomonas, Comamonas, and engineered E. coli, have been identified as effective biocatalysts for the production of furan carboxylic acids. sciengine.comresearchgate.netfrontiersin.org For example, Comamonas testosteroni SC1588 has been shown to efficiently convert various furan aldehydes into their corresponding carboxylic acids. sciengine.com A key strategy to enhance the productivity of whole-cell systems is cofactor engineering, where metabolic pathways are modified to increase the intracellular availability of essential cofactors like NAD⁺. The introduction of an NADH oxidase (NOX) into E. coli harboring aldehyde dehydrogenases has been shown to significantly promote intracellular NAD⁺ regeneration, thereby boosting the efficiency of aldehyde oxidation. researchgate.net
While direct examples of whole-cell biotransformation to produce this compound are scarce in the literature, the successful application of these systems for other furan derivatives lays a strong foundation for future research in this area. The selection and engineering of microbial strains with specific activity towards 3-substituted furan substrates will be a critical step in developing such biocatalytic routes.
Enzyme Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of enzymatic reactions is fundamental to optimizing biocatalytic processes. For this compound and its derivatives, such studies would be crucial for identifying rate-limiting steps, understanding enzyme-substrate interactions, and designing more efficient biocatalysts.
Investigation of Ligand-Target Interactions in Biochemical Pathways
The interaction between a substrate or inhibitor and the active site of an enzyme is a key determinant of catalytic efficiency and specificity. For furan-containing compounds, these interactions can be complex. While specific ligand-target interaction studies for this compound are not widely reported, research on analogous furan derivatives provides valuable insights. The binding of furan-based ligands to enzymes is influenced by the electronic properties and steric configuration of the furan ring and its substituents. Computational modeling and structural biology techniques are powerful tools for elucidating these interactions at a molecular level, which can guide the rational design of enzymes with improved activity towards 3-substituted furans.
Enzymatic Reduction of Oxoacyl Substrates
The oxo group in this compound presents a target for enzymatic reduction, a common transformation in biological systems catalyzed by ketoreductases and other dehydrogenases. The stereoselective reduction of keto acids is of particular interest in the synthesis of chiral hydroxy acids, which are valuable building blocks for pharmaceuticals. For instance, the enzymatic reduction of 3-aryl-2-oxo-propanoic acids has been explored to produce chiral phenyllactic acids. acs.org While direct enzymatic reduction of this compound has not been detailed in the literature, the broad substrate scope of many ketoreductases suggests this is a feasible transformation. The stereoselectivity of such a reduction would be a critical factor, and screening of diverse enzyme libraries would be necessary to identify biocatalysts that can produce the desired enantiomer of the corresponding hydroxy acid. A study on the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a structurally similar compound, using a short-chain dehydrogenase/reductase highlights the potential for achieving high enantiomeric excess in the reduction of such oxoacyl substrates. nih.govresearchgate.net
Chemo-Enzymatic Cascade Processes in Organic Synthesis
In the context of this compound derivatives, a chemo-enzymatic approach could involve the chemical synthesis of a 3-substituted furan precursor, followed by one or more enzymatic steps to introduce or modify functional groups. For example, a recent study demonstrated a fully biocatalytic rearrangement of 3-substituted 3-furylpropanols into spirolactones, showcasing a multi-enzymatic one-pot protocol. acs.org This indicates the potential for developing enzymatic cascades that act on 3-substituted furan skeletons. A hypothetical chemo-enzymatic cascade for a derivative of this compound could begin with a chemical method to synthesize a 3-furaldehyde derivative, which is then enzymatically oxidized to the corresponding carboxylic acid. Subsequent enzymatic or chemical steps could then be employed to build the final target molecule. The development of such integrated processes requires careful consideration of the compatibility of reaction conditions for both the chemical and enzymatic steps.
The table below summarizes various biocatalysts and their applications in the transformation of furan derivatives, providing a reference for potential future work on this compound.
| Biocatalyst | Substrate(s) | Product(s) | Key Findings |
| Recombinant E. coli expressing SAPDH | Furan aldehydes | Furan carboxylic acids | Demonstrates the feasibility of using engineered strains for furan acid production. |
| Comamonas testosteroni SC1588 | Furan aldehydes | Furan carboxylic acids | A robust whole-cell biocatalyst with high tolerance to furan substrates. sciengine.com |
| Engineered E. coli with NADH oxidase | Furan aldehydes | Furan carboxylic acids | Cofactor engineering significantly enhances the efficiency of aldehyde oxidation. researchgate.net |
| Short-chain dehydrogenase/reductase | Ethyl 3-oxo-3-(2-thienyl) propanoate | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | High stereoselectivity in the reduction of a 3-oxoacyl substrate analogous to this compound derivatives. nih.govresearchgate.net |
| Multi-enzyme system | 3-substituted 3-furylpropanols | Spirolactones | Demonstrates a successful one-pot biocatalytic cascade involving 3-substituted furans. acs.org |
Q & A
Basic: What are the established synthetic methodologies for 3-Furyl(oxo)acetic acid in academic laboratories?
The synthesis of this compound derivatives often employs photostimulated SRN1 reactions. For instance, irradiation of 2-(2-iodophenyl)acetic acid derivatives in DMSO with ketone enolate ions generates ε-oxo acids, which can undergo condensation with ammonium acetate in glacial acetic acid to form bicyclic structures like 3-benzazepin-2-ones . This method avoids isolating unstable intermediates and achieves moderate to good yields by optimizing reaction time (e.g., 60 minutes) and solvent choice .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound and its derivatives?
Structural elucidation relies on:
- NMR spectroscopy to confirm furyl and oxoacetic acid moieties.
- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., molecular ion matching m/z 179.0252 for related oxoacetic acids) .
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) stretches.
Reference databases like NIST Chemistry WebBook provide validated spectral data for cross-comparison .
Advanced: How do reaction conditions influence the regioselectivity of substitution products in this compound synthesis?
Regioselectivity in SRN1 reactions is governed by:
- Solvent polarity : DMSO enhances ion-pair dissociation, favoring nucleophilic attack by enolate ions .
- Photoinitiation : UV light promotes single-electron transfer (SET) mechanisms critical for radical intermediate formation .
- Nucleophile strength : Bulky enolate ions may sterically hinder certain positions, altering product distribution. Systematic screening of nucleophiles (e.g., ketone vs. ester enolates) is recommended to optimize selectivity .
Advanced: What computational approaches are used to predict the reactivity of this compound in complex reactions?
- Density Functional Theory (DFT) : Models transition states and electron transfer pathways to explain photochemical behavior .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) for pharmacologically active derivatives.
- IUPAC nomenclature rules guide the systematic naming of complex derivatives, ensuring clarity in reporting (e.g., "3-chloro-3-oxopropanoic acid" for structural analogs) .
Advanced: How can researchers address contradictions in reported yield data for this compound derivatives?
- Reproducibility checks : Verify reaction parameters (e.g., light intensity, solvent purity) against published protocols .
- Byproduct analysis : Use LC-MS or GC-MS to identify side products from competing pathways (e.g., over-oxidation or dimerization).
- Kinetic studies : Monitor reaction progress via in situ techniques (e.g., FTIR) to pinpoint optimal quenching times .
Basic: What safety considerations are critical when handling this compound in the lab?
- Hazard classification : Follow EU Regulation 1272/2008 (CLP) for handling corrosive or irritant substances .
- Engineering controls : Use fume hoods to mitigate inhalation risks during solvent evaporation (e.g., DMSO or glacial acetic acid) .
- Emergency protocols : Consult SDS documents for first-aid measures, including skin decontamination and proper waste disposal .
Advanced: What strategies are employed to synthesize enantiomerically pure derivatives of this compound?
- Chiral auxiliaries : Temporarily introduce stereochemical control using Evans oxazolidinones or similar reagents.
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce enantioselectivity during key bond-forming steps.
- Chromatographic resolution : Use chiral HPLC columns (e.g., amylose-based) to separate racemic mixtures post-synthesis .
Basic: How is the IUPAC nomenclature applied to derivatives of this compound?
The parent chain is prioritized based on functional group hierarchy (carboxylic acid > ketone). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
